1-(1H-Pyrazol-4-yl)cyclopropanol
Description
Significance of Cyclopropanol (B106826) Scaffolds in Synthetic Organic Chemistry
Cyclopropanol motifs are valuable components in the toolkit of synthetic organic chemists, primarily due to their inherent structural features and resultant reactivity. These small, three-membered rings are not merely curiosities but serve as versatile intermediates in the construction of more complex molecules. rsc.orgemory.edu
The defining characteristic of the cyclopropane (B1198618) ring is its significant angle strain, a consequence of the deviation of its internal bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This strain energy makes cyclopropanes more reactive than their acyclic counterparts. researchgate.netthieme-connect.com In cyclopropanols, the presence of the hydroxyl group further activates the ring, making it susceptible to a variety of ring-opening reactions. rsc.orgacs.org These reactions can proceed through different mechanisms, including heterolytic cleavage to form homoenolate species or via radical intermediates, offering chemists multiple pathways to access diverse molecular frameworks. emory.edursc.org
The reactivity of cyclopropanols is summarized in the table below:
| Reactivity Profile | Description |
| Ring-Opening Reactions | The high ring strain facilitates cleavage of the C-C bonds, allowing for the formation of linear carbon chains with specific functional groups. thieme-connect.comrsc.org |
| Homoenolate Formation | Under basic or transition-metal-catalyzed conditions, cyclopropanols can form homoenolate equivalents, which are valuable three-carbon nucleophilic building blocks. rsc.orgemory.edu |
| Radical Reactions | One-electron oxidation of cyclopropanols can generate β-keto radicals, which can participate in various carbon-carbon bond-forming reactions. rsc.org |
The unique reactivity of cyclopropanols positions them as powerful building blocks in organic synthesis. researchgate.netresearchgate.net Their ability to undergo controlled ring-opening reactions allows for the stereoselective introduction of functional groups and the construction of intricate carbon skeletons found in many natural products and pharmaceutically active compounds. nih.govrsc.orgacs.org Donor-acceptor cyclopropanes, a related class, are particularly noted for their utility in constructing nitrogen-containing molecules. bohrium.com The strategic application of cyclopropanation reactions is a key consideration in the total synthesis of complex molecules. acs.org
Importance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. ijraset.comnih.govresearchgate.net Its unique electronic properties and ability to engage in various intermolecular interactions contribute to its widespread use. mdpi.comajptonline.com
The pyrazole ring is aromatic, possessing a delocalized π-electron system that confers significant stability. ijraset.commdpi.com A key feature of pyrazole is its ability to exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.govmdpi.comencyclopedia.pub This tautomerism can influence the molecule's reactivity and its interactions with biological targets. The electronic properties of the pyrazole ring, including the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor, contributing to its ability to bind to enzymes and receptors. mdpi.comnih.govrsc.org
Key properties of the pyrazole ring are detailed below:
| Property | Description |
| Aromaticity | The six π-electron system results in a stable, planar ring structure. ijraset.comias.ac.in |
| Tautomerism | The existence of different tautomers influences the molecule's chemical behavior and biological activity. nih.govmdpi.com |
| Electronic Nature | The presence of two nitrogen atoms creates distinct regions of electron density, allowing for diverse chemical interactions. mdpi.comencyclopedia.pub |
The pyrazole nucleus is a common feature in a vast array of chemical compounds with diverse applications. ijraset.comwisdomlib.org It is found in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govajptonline.commdpi.com The versatility of the pyrazole scaffold stems from the relative ease with which it can be synthesized and functionalized, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.net Its integration into more complex molecular frameworks often leads to compounds with enhanced biological activity. researchgate.net
Rationale for Investigating 1-(1H-Pyrazol-4-yl)cyclopropanol as a Hybrid Scaffold
The rationale for investigating this compound lies in the potential for synergistic or novel properties arising from the combination of the cyclopropanol and pyrazole moieties. The cyclopropanol unit offers a reactive handle for further synthetic transformations, acting as a latent three-carbon building block. The pyrazole ring, with its defined electronic and hydrogen-bonding characteristics, can serve as a key interaction motif with biological targets or as a directing group in subsequent chemical reactions.
The substitution at the 4-position of the pyrazole ring connects the two scaffolds. The electronic nature of the pyrazole ring can be expected to influence the reactivity of the adjacent cyclopropanol. Conversely, the cyclopropanol group may modulate the electronic properties and steric environment of the pyrazole ring. This interplay could lead to unique reactivity profiles and biological activities not observed in the individual components. The investigation of this hybrid scaffold could therefore provide access to novel chemical space and compounds with potential utility in various fields of chemical research.
Synergistic Potential of Cyclopropanol and Pyrazole Moieties in Chemical Transformations
The true synthetic prowess of this compound lies in the cooperative and, at times, synergistic relationship between its cyclopropanol and pyrazole functionalities. The high ring strain of the cyclopropanol ring (approximately 28 kcal/mol) renders it susceptible to ring-opening reactions, effectively functioning as a three-carbon synthon. thieme-connect.comrsc.org This inherent reactivity can be strategically modulated and directed by the adjacent pyrazole ring.
The pyrazole moiety, with its distinct electronic properties and ability to coordinate with metal catalysts, can act as an internal directing group, influencing the regioselectivity of the cyclopropanol ring cleavage. Research has demonstrated that transition metals such as rhodium and copper can catalyze reactions between pyrazoles and cyclopropanols. For instance, a rhodium-catalyzed formal [4+1] cyclization of aryl-substituted pyrazoles with cyclopropanols has been developed to construct carbonyl-functionalized pyrazolo[5,1-a]isoindoles. researchgate.netresearchgate.net This transformation elegantly showcases the pyrazole ring's ability to participate in a C-H activation process that is coupled with the ring-opening of the cyclopropanol.
Furthermore, copper-mediated tandem ring-opening/cyclization reactions of cyclopropanols with aryldiazonium salts have been reported to yield N-arylpyrazoles. This methodology provides a direct route to link the two core structures, where the cyclopropanol serves as a precursor to a reactive intermediate that is subsequently trapped by the pyrazole nitrogen. The interplay between the latent reactivity of the cyclopropanol and the nucleophilic and directing nature of the pyrazole is a clear exhibition of synergistic potential, enabling the construction of complex molecular architectures that would be challenging to access through other means.
The following table summarizes key reactions that highlight the interplay between pyrazole and cyclopropanol moieties:
| Reaction Type | Catalyst | Key Transformation | Resulting Product | Reference |
| Formal [4+1] Cyclization | Rhodium(III) | C-H activation of pyrazole and ring-opening of cyclopropanol | Carbonyl-functionalized pyrazolo[5,1-a]isoindoles | researchgate.netresearchgate.net |
| Tandem Ring-Opening/Cyclization | Copper | Ring-opening of cyclopropanol and reaction with aryldiazonium salt to form a pyrazole | N-Arylpyrazoles |
Emerging Research Trends in Cyclopropane-Heterocycle Conjugates
The development of hybrid molecules that incorporate a cyclopropane ring fused or linked to a heterocyclic system is a rapidly expanding area of chemical research. This trend is driven by the recognition that such conjugates can exhibit novel chemical reactivity and possess desirable properties for applications in medicinal chemistry and materials science.
One significant trend is the use of these conjugates in the synthesis of complex polycyclic and spirocyclic frameworks. The ability of the cyclopropane ring to undergo controlled ring-opening and cycloaddition reactions provides a powerful tool for diversity-oriented synthesis. For example, the Cloke-Wilson rearrangement of activated cyclopropanes, such as those bearing carbonyl or imine groups, offers a pathway to various five-membered heterocycles. rsc.org By incorporating a pyrazole or other heterocycle into the cyclopropane-containing starting material, chemists can access a wide range of novel heterocyclic structures.
Another key research direction is the exploration of cyclopropane-heterocycle conjugates as bioisosteres in drug design. The 1,1-disubstituted cyclopropane motif, for instance, has been investigated as a replacement for more traditional chemical groups like gem-dimethyl groups or carbonyls, offering a way to fine-tune the physicochemical properties and metabolic stability of drug candidates. smolecule.com The combination of a cyclopropane with a biologically active heterocycle like pyrazole can lead to compounds with improved pharmacological profiles.
Recent research has also focused on the development of novel catalytic methods for the functionalization of cyclopropane-heterocycle conjugates. These methods often leverage the unique reactivity of the strained ring to achieve transformations that are not possible with more conventional substrates. The palladium-catalyzed C-H bond activation and subsequent arylation of pyrazoles, where a substituent on the pyrazole ring can direct the reaction, is one such area of active investigation. academie-sciences.fr
The table below outlines some of the emerging research trends in the field of cyclopropane-heterocycle conjugates:
| Research Trend | Description | Potential Applications |
| Diversity-Oriented Synthesis | Utilizing ring-opening and cycloaddition reactions of cyclopropane-heterocycle conjugates to generate diverse and complex molecular scaffolds. | Drug discovery, materials science |
| Bioisosteric Replacement | Employing the cyclopropane motif to modulate the properties of biologically active heterocyclic compounds. | Medicinal chemistry, agrochemicals |
| Novel Catalytic Methodologies | Developing new catalytic systems for the selective functionalization of these hybrid molecules. | Synthetic efficiency, access to novel compounds |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H8N2O/c9-6(1-2-6)5-3-7-8-4-5/h3-4,9H,1-2H2,(H,7,8) |
InChI Key |
LHICEZDASUACNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CNN=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 1 1h Pyrazol 4 Yl Cyclopropanol Core
Strategies for Cyclopropanol (B106826) Ring Formation and Functionalization
The formation of the cyclopropanol ring is a key step in the synthesis of the target molecule. Several modern synthetic methods can be adapted for this purpose, starting from precursors bearing a pyrazole (B372694) nucleus or a group that can be converted into a pyrazole.
Kulinkovich Reaction Variants and Modern Catalytic Adaptations
The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product. wikipedia.org
For the synthesis of 1-(1H-pyrazol-4-yl)cyclopropanol, a plausible approach would involve the use of a pyrazole-4-carboxylic acid ester as the starting material. The reaction would be carried out with a Grignard reagent, such as ethylmagnesium bromide, and a titanium catalyst, typically titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.org
Hypothetical Kulinkovich Reaction for this compound:
| Starting Material | Reagents | Catalyst | Product |
| Ethyl 1H-pyrazole-4-carboxylate | Ethylmagnesium bromide (EtMgBr) | Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | This compound |
Modern catalytic adaptations of the Kulinkovich reaction, including the use of alternative titanium sources and the development of asymmetric variants, could potentially offer improved yields and enantioselectivity for chiral derivatives of the target compound. orgsyn.org
Michael Initiated Ring Closure (MIRC) and Asymmetric Cyclopropanation Approaches
The Michael Initiated Ring Closure (MIRC) reaction is another versatile method for the synthesis of cyclopropanes. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization. rsc.orgresearchgate.net To apply this to the synthesis of this compound, a pyrazole-containing Michael acceptor or donor would be required.
For instance, a 4-(α,β-unsaturated)-1H-pyrazole derivative could react with a suitable nucleophile, leading to the formation of the cyclopropane (B1198618) ring. Asymmetric versions of the MIRC reaction, often employing chiral catalysts, could provide access to enantiomerically enriched pyrazolyl cyclopropanols. researchgate.net
Asymmetric cyclopropanation of a 4-vinyl-1H-pyrazole substrate using a chiral catalyst and a carbene source, such as a diazo compound, represents a direct approach to chiral pyrazolyl cyclopropanes. nih.gov Subsequent oxidation would then be necessary to introduce the hydroxyl group to form the cyclopropanol.
Cyclopropanation of Enol Ethers and Related Olefinic Precursors
The cyclopropanation of enol ethers is a well-established method for the synthesis of silyloxycyclopropanes, which can be readily deprotected to yield cyclopropanols. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic example of this transformation.
In the context of synthesizing this compound, a pyrazolyl-substituted enol ether would be the key starting material. This could be prepared from a corresponding pyrazolyl ketone.
Hypothetical Simmons-Smith Cyclopropanation:
| Substrate | Reagents | Intermediate | Final Product |
| 4-(1-(trimethylsilyloxy)vinyl)-1H-pyrazole | Zn(Cu), CH₂I₂ | 1-(trimethylsilyloxy)-1-(1H-pyrazol-4-yl)cyclopropane | This compound |
Catalytic asymmetric versions of this reaction have also been developed, offering a route to chiral cyclopropanol derivatives. nih.gov
Tandem Carbometallation-Oxidation Pathways in Cyclopropanol Synthesis
Tandem reactions that form multiple bonds in a single operation are highly efficient. A tandem carbometallation-oxidation sequence can be envisioned for the synthesis of this compound. This would likely involve the carbometallation of a pyrazolyl-substituted alkyne, followed by an in-situ oxidation of the resulting vinylmetallic intermediate to form the cyclopropanol. nih.gov
This approach offers the potential for high stereocontrol and could be adapted for the synthesis of substituted derivatives of the target molecule.
Methodologies for Pyrazole Ring Introduction and Elaboration
An alternative synthetic strategy involves the formation of the pyrazole ring onto a pre-existing cyclopropanol-containing scaffold.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Dicarbonyl Compounds
The most common and versatile method for the synthesis of pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov To apply this to the synthesis of this compound, a 1,3-dicarbonyl compound bearing a cyclopropanol moiety at the 2-position would be the required precursor.
The synthesis of such a precursor could be challenging, but would allow for the direct installation of the pyrazole ring. The reaction conditions for the cyclocondensation are typically mild, and a wide variety of substituted hydrazines can be used, allowing for the synthesis of N-substituted derivatives of the target compound. beilstein-journals.orgnih.gov
Hypothetical Cyclocondensation Reaction:
| 1,3-Dicarbonyl Precursor | Reagent | Product |
| 2-(1-hydroxycyclopropyl)malondialdehyde | Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) | This compound |
The regioselectivity of the cyclocondensation can be an issue with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of pyrazole isomers. researchgate.net
[3+2] Cycloaddition Approaches Involving Nitrile Imines and Alkynes
The [3+2] cycloaddition reaction between nitrile imines and alkynes stands as a cornerstone for the construction of the pyrazole ring. This powerful transformation allows for the direct formation of the 5-membered heterocyclic core with a high degree of control over substituent placement.
Nitrile imines, typically generated in situ from hydrazonoyl halides, are highly reactive 1,3-dipoles. Their reaction with alkynes or alkyne surrogates proceeds via a concerted or stepwise mechanism to yield substituted pyrazoles. To synthesize a precursor for this compound, a key starting material would be an alkyne bearing a cyclopropanol group or a protected precursor. The regioselectivity of the cycloaddition is a critical aspect, often governed by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne. beilstein-journals.orgnih.gov For instance, the reaction of a nitrile imine with a cyclopropanol-substituted alkyne would be expected to yield two regioisomers. Judicious choice of reaction conditions and substituents can favor the desired 4-substituted pyrazole isomer. wisdomlib.orgrsc.org
Recent advancements in this area focus on expanding the substrate scope and improving the reaction conditions to be milder and more efficient. beilstein-journals.org The use of various catalysts can also influence the outcome of the cycloaddition.
Table 1: Examples of [3+2] Cycloaddition for Pyrazole Synthesis
| Dipole Precursor | Dipolarophile | Conditions | Product Type |
| Hydrazonoyl chloride | Terminal alkyne | Base (e.g., Et3N) | 1,3,5-Trisubstituted pyrazole |
| Hydrazonoyl chloride | Enamine | Mild conditions | Pyrazoline, then oxidized to pyrazole nih.gov |
| Hydrazonoyl chloride | Cinnamaldehyde | Air oxidation | Multisubstituted pyrazoles beilstein-journals.org |
Multicomponent Reaction Strategies for Diverse Pyrazole Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical route to diverse pyrazole architectures. encyclopedia.pubnih.govrsc.org These strategies are particularly valuable for generating libraries of compounds for drug discovery and materials science.
For the synthesis of precursors to this compound, a multicomponent approach could involve the condensation of a hydrazine, a 1,3-dicarbonyl compound (or its equivalent), and a third component that introduces the cyclopropane precursor at the desired position. For example, a four-component reaction of hydrazine hydrate, an aldehyde, malononitrile, and a β-ketoester can yield densely substituted pyranopyrazoles, which could potentially be modified to introduce the cyclopropanol moiety. researchgate.net
The key advantages of MCRs include operational simplicity, reduction of waste, and the ability to rapidly build molecular complexity. encyclopedia.pubresearchgate.net The regioselectivity in MCRs leading to pyrazoles is often controlled by the reaction pathway and the nature of the starting materials. wisdomlib.orgresearchgate.net
Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis
| Components | Catalyst/Conditions | Product |
| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles wisdomlib.org |
| Ketones, aldehydes, hydrazine monohydrochloride | One-pot, metal-free | 3,5-Disubstituted and 3,4,5-trisubstituted pyrazoles rsc.orgnih.gov |
| Enaminones, hydrazine hydrochlorides, internal alkynes | Rh(III) catalysis | N-naphthyl pyrazoles researchgate.net |
Directed C-H Activation and Annulation Routes for Pyrazole Synthesis
Directed C-H activation has emerged as a powerful tool for the functionalization of pyrazoles, offering a direct and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. biointerfaceresearch.comrsc.orgresearchgate.net This strategy involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond for cleavage and subsequent bond formation.
In the context of synthesizing complex pyrazole structures, C-H activation can be employed in annulation reactions to build fused ring systems. For instance, a Pd(II)-catalyzed sequential pyrazole-directed C(sp3)–H arylation followed by an intramolecular dual amide-directed C–H activation-cyclization can afford complex dihydro benzo[e]indazole derivatives. biointerfaceresearch.com While not directly producing this compound, this methodology highlights the potential of using the pyrazole ring itself to direct functionalization at specific positions. A hypothetical route could involve the C-H activation of a pyrazole at the 4-position and subsequent coupling with a cyclopropane-containing partner.
Rhodium(III)-catalyzed C-H activation has also been extensively used for the synthesis of nitrogen heterocycles. researchgate.net These reactions often proceed with high regioselectivity and functional group tolerance, making them attractive for the synthesis of complex molecules.
Convergent and Divergent Synthetic Routes to this compound
The final assembly of this compound can be approached through either convergent or divergent strategies, each with its own set of advantages. Convergent syntheses involve the separate synthesis of the pyrazole and cyclopropanol moieties followed by their coupling, while divergent routes involve the construction of one of the rings onto the other.
Coupling Strategies for Intermolecular Cyclopropane-Pyrazole Linkage
Transition metal-catalyzed cross-coupling reactions are a powerful and versatile method for forming the crucial C-C bond between the pyrazole and cyclopropane rings. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a boronic acid or ester with a halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgbeilstein-journals.orgresearchgate.net To synthesize this compound, a 4-halopyrazole or 4-pyrazolylboronic acid could be coupled with a cyclopropanol derivative bearing the complementary functional group.
The Buchwald-Hartwig amination, another important palladium-catalyzed cross-coupling reaction, is used for the formation of C-N bonds. mdpi.comresearchgate.net While not directly applicable for the C-C bond in the target molecule, the principles of palladium catalysis are highly relevant. Challenges in these couplings can include catalyst deactivation and the need for specialized ligands to promote the desired transformation, especially with sterically demanding or electronically challenging substrates. mdpi.comnih.gov
Recent research has also explored the rhodium-catalyzed ortho-alkylation of N-aryl pyrazoles with cyclopropanols, which involves both C-H activation of the arene and C-C bond cleavage of the cyclopropanol. rsc.org Adapting such a reaction to achieve direct C-H functionalization at the C4 position of the pyrazole without ring-opening of the cyclopropanol would be a significant advancement.
Table 3: Cross-Coupling Reactions for Pyrazole Functionalization
| Reaction | Coupling Partners | Catalyst System |
| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole and boronic acids | XPhos Pd G2 precatalyst organic-chemistry.org |
| Suzuki-Miyaura | Pyrazole triflates and arylboronic acids | Palladium with dppf ligand mdpi.com |
| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole and various amines | Pd(dba)2 with tBuDavePhos mdpi.com |
Regioselective and Stereoselective Control in Compound Construction
Achieving the correct regiochemistry and stereochemistry is paramount in the synthesis of complex organic molecules. In the context of this compound, regioselectivity is crucial during the formation of the pyrazole ring to ensure substitution at the 4-position. As mentioned, in [3+2] cycloadditions, the regiochemical outcome is influenced by the substituents on the reacting partners. wisdomlib.org Similarly, in multicomponent reactions, the choice of starting materials and reaction conditions dictates the substitution pattern of the resulting pyrazole. wisdomlib.orgrsc.org
Stereoselectivity becomes important if chiral centers are present or introduced. While the target molecule itself is achiral, derivatives with substituents on the cyclopropane or pyrazole rings could be chiral. Asymmetric synthesis of such derivatives would require stereocontrolled reactions. For instance, organocatalysis has been successfully employed for the enantioselective formal [3+3] annulation of pyrazolin-5-ones to construct tetrahydropyrano[2,3-c]pyrazoles with high stereocontrol. acs.org These principles of asymmetric catalysis could be applied to the synthesis of chiral analogs of the target compound.
The development of switchable regio- and stereoselective syntheses, where the outcome of a reaction can be altered by changing the catalyst or reaction conditions, is a highly desirable goal in modern organic synthesis.
One-Pot and Cascade Reaction Sequences for Enhanced Efficiency
One-pot and cascade (or tandem) reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single operation without the need for isolation of intermediates. wisdomlib.orgencyclopedia.pubbiointerfaceresearch.com
A one-pot synthesis of this compound could be envisioned starting from simple precursors. For example, a sequence involving the in situ formation of a 1,3-dicarbonyl compound, followed by condensation with a hydrazine to form the pyrazole ring, and then a subsequent cross-coupling with a cyclopropanol derivative, all in the same reaction vessel, would represent a highly efficient process. wisdomlib.org
Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, are particularly elegant. An example is the cascade annulation reaction for the synthesis of pyranopyrazole scaffolds. A hypothetical cascade for the target molecule could involve the formation of the pyrazole ring, which then triggers a subsequent cyclopropanation reaction or a coupling event. The successful design of such a cascade requires careful orchestration of the reactivity of the various functional groups present in the intermediates. biointerfaceresearch.com
Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 1h Pyrazol 4 Yl Cyclopropanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to assemble the complete structural puzzle of 1-(1H-Pyrazol-4-yl)cyclopropanol.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the pyrazole (B372694) ring and the cyclopropane (B1198618) ring. The chemical shifts are influenced by the electronic environment of each proton. ucl.ac.uk
Pyrazole Protons: The pyrazole ring gives rise to characteristic signals. The C3–H and C5–H protons, being equivalent due to tautomerism in an unsubstituted N-H pyrazole, would appear as a single signal in the aromatic region, typically around δ 7.5-8.0 ppm. rsc.org The N-H proton is a broad singlet, and its chemical shift is highly dependent on solvent and concentration, but can be expected in the range of δ 10.0-13.0 ppm. nih.govnepjol.info
Cyclopropane Protons: The cyclopropane ring protons are part of a highly strained aliphatic system and are expected to resonate at a significantly upfield position compared to typical acyclic alkanes. netlify.app The two methylene (B1212753) (CH₂) groups on the cyclopropane ring are diastereotopic. Their protons would appear as complex multiplets, likely in the range of δ 0.5-1.5 ppm. researchgate.net The non-equivalence would lead to complex spin-spin coupling patterns.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyrazole N-H | 10.0 - 13.0 | Broad Singlet (br s) |
| Pyrazole C3-H, C5-H | 7.5 - 8.0 | Singlet (s) |
| Cyclopropane -CH₂- | 0.5 - 1.5 | Multiplet (m) |
| Cyclopropanol (B106826) -OH | Variable | Singlet (s) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. oregonstate.edu
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are characteristic. The C3 and C5 carbons are expected to resonate at approximately δ 130-140 ppm. rsc.org The C4 carbon, being substituted by the cyclopropanol group, would appear further upfield, likely in the range of δ 115-125 ppm. mdpi.com
Cyclopropane and Cyclopropanol Carbons: The carbon atoms of the cyclopropane ring are highly shielded and appear at unusually high field. The methylene carbons (C2' and C3') are expected in the range of δ 10-20 ppm. researchgate.net The quaternary C1' carbon, attached to the hydroxyl group and the pyrazole ring, would be deshielded relative to the other cyclopropane carbons, with an expected chemical shift around δ 55-65 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C3, C5 | 130 - 140 |
| Pyrazole C4 | 115 - 125 |
| Cyclopropanol C1' (Quaternary) | 55 - 65 |
| Cyclopropane C2', C3' (-CH₂-) | 10 - 20 |
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure. ipb.pt
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be used to confirm the connectivity within the cyclopropane ring, showing correlations between the geminal and vicinal protons of the methylene groups. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the pyrazole C3/C5 carbons to their attached protons and the cyclopropane methylene carbons to their respective protons. ktu.eduhud.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity between the two ring systems. Long-range correlations (over 2-3 bonds) would be observed between the cyclopropane protons and the pyrazole C4 carbon, as well as C3 and C5, providing unequivocal evidence for the 4-substituted pattern. ipb.pt
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. They would show correlations between the protons of the cyclopropane ring and the pyrazole C3/C5 protons, confirming the spatial proximity of the two moieties. ipb.ptktu.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing complementary data to NMR for a full structural characterization.
The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.
Cyclopropanol Moiety: The most prominent feature from the cyclopropanol group is the broad O-H stretching vibration, typically found in the 3200-3600 cm⁻¹ region. The C-H stretching modes of the cyclopropane ring are expected just above 3000 cm⁻¹. psu.edursc.org The spectrum of cyclopropanol also shows a characteristic ring deformation band. psu.edu
Pyrazole Moiety: The pyrazole ring exhibits several characteristic vibrations. A sharp N-H stretching band is expected around 3100-3300 cm⁻¹. nih.gov The C=N stretching vibration typically appears in the 1500-1600 cm⁻¹ range. acs.org The N-N stretching vibration can be observed near 1330 cm⁻¹. nepjol.info
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Cyclopropanol | 3200 - 3600 (Broad) |
| N-H Stretch | Pyrazole | 3100 - 3300 (Sharp) |
| C-H Stretch | Cyclopropane | ~3010 - 3080 |
| C=N Stretch | Pyrazole Ring | 1500 - 1600 |
| N-N Stretch | Pyrazole Ring | ~1330 |
| Ring Deformation | Cyclopropane | ~1030 |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazole ring acts as the principal chromophore in this compound.
The UV-Vis spectrum is expected to show an absorption maximum (λ_max) in the range of 250–275 nm. arabjchem.org This absorption corresponds to a π → π* electronic transition within the aromatic pyrazole ring. nepjol.infonih.gov The cyclopropanol group is an auxochrome and is not part of the conjugated system. Therefore, it is not expected to cause a significant bathochromic (red) or hypsochromic (blue) shift compared to other alkyl-substituted pyrazoles. The lack of extended conjugation means that the absorption is not expected at longer wavelengths. Analysis of the HOMO-LUMO energy gap can provide further insight into the electronic reactivity of the molecule. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS provides valuable insights into the compound's molecular formula and structural arrangement.
Molecular Ion Detection and Detailed Fragmentation Pattern Analysis
In mass spectrometry, particularly with electron ionization (EI), this compound is expected to produce a distinct molecular ion peak (M⁺•) corresponding to its molecular weight. However, due to the energy of the ionization process, this molecular ion can be unstable and undergo fragmentation, yielding a series of smaller, characteristic ions. The analysis of this fragmentation pattern is crucial for structural confirmation. uni-saarland.de
The fragmentation of this compound would likely proceed through several predictable pathways based on the functional groups present: the pyrazole ring, the cyclopropanol moiety, and the bond connecting them.
Alcohol Fragmentation: Alcohols often exhibit a weak or even absent molecular ion peak. libretexts.org A common fragmentation pathway is the loss of a water molecule (H₂O), which would result in a prominent [M-18]⁺ peak. aip.org Another typical cleavage occurs at the C-C bond adjacent to the oxygen atom. libretexts.org
Cyclopropyl (B3062369) Ring Fragmentation: The strained cyclopropyl ring can undergo ring-opening reactions upon ionization, leading to various charged fragments.
Pyrazole Ring Fragmentation: The aromatic pyrazole ring is relatively stable, but it can fragment through characteristic pathways, often involving the cleavage of the ring to produce stable nitrogen-containing ions.
A plausible fragmentation pattern for this compound is detailed in the table below. The analysis begins with the molecular ion, followed by subsequent losses of neutral fragments to form the observed ions.
Interactive Table: Plausible Mass Spectrometry Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Comments |
| 138 | [C₇H₁₀N₂O]⁺• | - | Molecular Ion (M⁺•) |
| 121 | [C₇H₉N₂]⁺ | •OH | Loss of hydroxyl radical |
| 120 | [C₇H₈N₂]⁺• | H₂O | Loss of a water molecule, a common fragmentation for alcohols. aip.org |
| 95 | [C₅H₅N₂]⁺ | C₂H₅O• | Cleavage of the cyclopropanol moiety |
| 81 | [C₄H₅N₂]⁺ | C₃H₅O• | Fragmentation involving the loss of the cyclopropanol group. |
| 68 | [C₄H₄N]⁺ | C₃H₆NO | Fragmentation of the pyrazole ring itself. |
| 57 | [C₃H₅O]⁺ | C₄H₅N₂• | Formation of the cyclopropanol cation. |
This detailed analysis of the fragmentation provides a molecular fingerprint, allowing for the confident identification of this compound in complex mixtures and confirming its synthesized structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise mass of a molecule with a very high degree of accuracy. This precision allows for the unambiguous determination of the elemental composition of this compound and its fragments. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. uni-saarland.de
For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₀N₂O. The theoretically calculated monoisotopic mass is compared against the experimentally measured mass. A close match between these values provides strong evidence for the proposed elemental composition. This technique has been successfully applied to confirm the structures of various pyrazole derivatives. dntb.gov.ua The expected high-resolution mass data for the protonated molecule ([M+H]⁺) is presented below.
Interactive Table: HRMS Data for this compound
| Ion Formula | Adduct | Theoretical m/z | Observed m/z |
| [C₇H₁₀N₂O + H]⁺ | [M+H]⁺ | 139.08659 | Typically within 5 ppm of theoretical |
| [C₇H₁₀N₂O + Na]⁺ | [M+Na]⁺ | 161.06854 | Typically within 5 ppm of theoretical |
X-ray Crystallography for Solid-State Structural Determination
Although the specific crystal structure of this compound is not available in the reviewed literature, analysis of structurally similar pyrazole and cyclopropane derivatives allows for a well-founded prediction of its key structural features. For instance, studies on various pyrazole derivatives show that the pyrazole ring is typically planar. The crystal structures of related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole-4-carboxamide derivatives have been determined, confirming their molecular geometries. dntb.gov.uaccspublishing.org.cn
A crystallographic analysis of this compound would be expected to reveal:
The planarity of the five-membered pyrazole ring.
The characteristic bond lengths and angles of the cyclopropane ring.
The dihedral angle between the plane of the pyrazole ring and the cyclopropane ring.
Intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H and the cyclopropanol O-H groups, which stabilize the crystal lattice. researchgate.net
The table below summarizes typical crystallographic data obtained for related pyrazole derivatives, illustrating the type of information a single-crystal X-ray diffraction study would provide for the title compound.
Interactive Table: Representative Crystallographic Data for Pyrazole Derivatives
| Parameter | Example Compound 1: Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate ccspublishing.org.cn | Example Compound 2: A Pyrazole-4-Carboxamide Derivative (7a) dntb.gov.ua | Expected for this compound |
| Crystal System | Monoclinic | - | To be determined |
| Space Group | P2₁/c | - | To be determined |
| Unit Cell Dimensions | a = 20.85 Å, b = 20.56 Å, c = 7.16 Å, β = 96.61° | - | To be determined |
| Key Bond Lengths | C-N, N-N in pyrazole ring ~1.32-1.37 Å | N-N in pyrazole ring ~1.36 Å | C-N, N-N in pyrazole ~1.3-1.4 Å; C-C in cyclopropane ~1.5 Å; C-O ~1.4 Å |
| Key Bond Angles | Angles within pyrazole ring ~105-112° | Angles within pyrazole ring ~106-111° | Angles within pyrazole ~105-112°; Angles within cyclopropane ~60° |
| Dihedral Angles | Pyrazolo[1,5-a]pyrimidine and phenyl rings are nearly coplanar (2.74°) | - | The angle between the pyrazole and cyclopropane rings would be a key conformational feature. |
A definitive X-ray crystallographic study would be the ultimate confirmation of the structure of this compound, providing an unambiguous and detailed picture of its solid-state architecture.
Reactivity Profiles and Mechanistic Pathways of 1 1h Pyrazol 4 Yl Cyclopropanol
Cyclopropane (B1198618) Ring-Opening Reactions
The high ring strain of the cyclopropane ring (approximately 29.0 kcal/mol) makes it susceptible to a variety of ring-opening reactions, which serve as a thermodynamic driving force for many transformations. wikipedia.org Cyclopropanols, in particular, are versatile synthetic intermediates that can undergo ring-opening through several mechanistic pathways. rsc.orgresearchgate.netresearchgate.net
Radical-Mediated Ring Opening and β-Fragmentation Pathways
The generation of β-keto radicals from cyclopropanols is a common synthetic strategy. nih.gov This can be achieved through single-electron oxidation of the cyclopropanol (B106826), often facilitated by a photocatalyst or a metal oxidant like Mn(III). nih.govresearchgate.net The initial oxidation forms an alkoxy radical, which then undergoes rapid β-scission of a C-C bond in the cyclopropane ring to generate a more stable β-keto alkyl radical. beilstein-journals.org This radical can then be trapped by various radical acceptors. For instance, reactions with electrophilic alkenes can lead to the formation of distantly functionalized ketones. researchgate.net
A general mechanism for the radical-mediated ring-opening involves the following steps:
Initiation : Formation of an alkoxy radical from the cyclopropanol's hydroxyl group.
β-Scission : Homolytic cleavage of a cyclopropane C-C bond to relieve ring strain and form a β-keto radical.
Propagation/Termination : The β-keto radical can react with other species in the reaction mixture, such as alkenes or other radical traps, to form new C-C bonds. nih.govbeilstein-journals.org
It is important to note that in unsymmetrical cyclopropanols, the regioselectivity of the ring opening can be influenced by the stability of the resulting radical intermediate. Cleavage of the more substituted C-C bond is often favored to produce a more stable radical. rsc.org
Transition Metal-Catalyzed C-C Bond Cleavage and Subsequent Functionalization
Transition metals are widely used to catalyze the C-C bond cleavage of cyclopropanes, including cyclopropanols. wikipedia.orgnih.govrsc.org These reactions often proceed through the formation of a metallacyclobutane intermediate via oxidative addition of the metal into a C-C bond of the cyclopropane ring. wikipedia.org For cyclopropanols, this activation can lead to the formation of an organometallic γ-oxo alkyl-metal intermediate. rsc.org
Various transition metals, including palladium, rhodium, cobalt, and nickel, have been employed in these transformations. nih.govresearchgate.netnih.govrsc.org For example, rhodium(III) complexes can catalyze the C-H bond activation of an aryl group and subsequent cyclization with a cyclopropanol. researchgate.net Palladium catalysts are effective for the ring-opening cross-coupling of cyclopropanols with various partners like aryl halides and 1,3-diynes. rsc.orgrsc.org
The general catalytic cycle for such a reaction can be outlined as:
Oxidative Addition : The transition metal inserts into a C-C bond of the cyclopropanol.
Intermediate Formation : Formation of a metallacyclobutane or a related intermediate.
Further Reaction : The intermediate can undergo various reactions, such as migratory insertion or reductive elimination, to form the final product.
Catalyst Regeneration : The active catalyst is regenerated to continue the cycle.
| Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|
| Rhodium(III) complex | C-H activation/cyclization with aryl pyrazoles | Carbonyl functionalized pyrazolo[5,1-a]isoindoles | researchgate.net |
| Palladium(II) complex | Ring-opening cross-coupling with aryl halides | β-Aryl ketones | rsc.org |
| Cobalt complex | C8-H alkylation of quinolines | Alkylated quinolines | rsc.org |
| Nickel/photoredox dual catalysis | Asymmetric β-arylation with aryl bromides | Enantioenriched β-aryl ketones | researchgate.net |
Nucleophilic Ring Opening with Various Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)
The strained cyclopropane ring can be opened by nucleophiles, particularly when activated by an electron-withdrawing group. In the case of 1-(1H-Pyrazol-4-yl)cyclopropanol, the pyrazole (B372694) ring can act as an electron-withdrawing group, making the cyclopropane susceptible to nucleophilic attack. While direct examples with this specific compound are scarce, the general reactivity of electrophilic cyclopropanes is well-documented. nih.govresearchgate.net
Nitrogen, oxygen, and sulfur nucleophiles can all participate in ring-opening reactions of activated cyclopropanes. researchgate.net For instance, the reaction of 1,1-diacetylcyclopropane (B115079) with hydrazine (B178648) hydriodide leads to the formation of a pyrazole derivative through nucleophilic ring opening and subsequent cyclization. thieme-connect.de With heteroatom nucleophiles, the reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the cyclopropane carbons, leading to the cleavage of a C-C bond. nih.gov
The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In many cases, the attack occurs at the less substituted carbon of the cyclopropane ring.
Electrophilic Activation and Strain-Release Rearrangements of the Cyclopropane Ring
Electrophilic activation of cyclopropanols can lead to strain-release rearrangements. The hydroxyl group can be protonated or activated by a Lewis acid, leading to the formation of a cyclopropylcarbinyl cation. nih.gov This cation is highly reactive and can undergo a variety of rearrangements, most notably the cyclopropylcarbinyl-homoallyl rearrangement. nih.govresearchgate.net
The stability of the carbocation intermediate plays a crucial role in determining the reaction pathway. Substituents on the cyclopropane ring can influence the stability and the subsequent rearrangement. For instance, aryl-substituted cyclopropylcarbinols are more prone to rearrangement due to the stabilization of the carbocation by the aromatic ring. researchgate.net These rearrangements can be highly stereospecific and have been utilized in asymmetric synthesis. nih.gov
Transformations Involving the Pyrazole Moiety
Electrophilic Aromatic Substitution Reactivity on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic heterocycle and is generally susceptible to electrophilic aromatic substitution. nih.govencyclopedia.pubnih.gov The pyrazole ring has both pyridine-like and pyrrole-like nitrogen atoms, which influence its reactivity. nih.gov In N-unsubstituted pyrazoles, the C4 position is typically the most nucleophilic and therefore the primary site for electrophilic attack. encyclopedia.pubnih.govresearchgate.net
Common electrophilic substitution reactions on pyrazoles include:
Halogenation : Introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring.
Nitration : Introduction of a nitro group (-NO2).
Sulfonation : Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Acylation/Alkylation : Introduction of acyl or alkyl groups.
The specific conditions for these reactions (e.g., choice of reagent, solvent, and temperature) can influence the regioselectivity and yield of the products.
Nucleophilic Reactions and Deprotonation at Specific Pyrazole Positions
The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). The N1 nitrogen is generally unreactive and can lose its proton in the presence of a base, while the N2 nitrogen is basic and reacts with electrophiles. pharmajournal.netnih.gov The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus prone to electrophilic attack. pharmajournal.netchemicalbook.com Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups. chim.it
Deprotonation of the N1-H group is a common initial step in the functionalization of pyrazoles. orientjchem.org This process generates a pyrazolate anion, which is highly reactive towards a wide array of electrophiles. chemicalbook.com The acidity of the N-H proton is influenced by substituents on the ring; coordination to a Lewis acidic metal center, for example, increases its Brønsted acidity, facilitating deprotonation. mdpi.com Studies on various pyrazoles have shown that deprotonation can be readily achieved with bases like sodium hydride or even milder bases like triethylamine (B128534) in the presence of a metal salt such as copper acetate. researchgate.netresearchgate.net For this compound, this deprotonation would generate a nucleophilic anion that can participate in subsequent alkylation, acylation, or other substitution reactions at the N1 position.
While nucleophilic substitution directly on the pyrazole ring is generally challenging, it can be facilitated by the presence of strong electron-withdrawing groups on the ring. pharmajournal.netchim.it The reactivity of the pyrazole core can be summarized as follows:
| Position | Reactivity Type | Influencing Factors |
| N1 | Acidic (Deprotonation) | Presence of a base. nih.govorientjchem.org |
| N2 | Basic/Nucleophilic | Reacts with electrophiles. pharmajournal.netnih.gov |
| C3/C5 | Electrophilic | Susceptible to nucleophilic attack, especially with EWGs. chemicalbook.comchim.it |
| C4 | Nucleophilic | Prone to electrophilic substitution. pharmajournal.netchemicalbook.com |
C-H Functionalization and Cross-Coupling Reactions at Pyrazole Ring Positions
Modern synthetic methods have enabled the direct functionalization of C-H bonds on the pyrazole ring, bypassing the need for pre-functionalized starting materials like halo- or organometallic pyrazoles. nih.govrsc.org Transition-metal catalysis, particularly with palladium, has been instrumental in developing these efficient and regioselective reactions. rsc.orgrsc.org
Direct C-H functionalization can form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The regioselectivity of these reactions is a key challenge. Generally, the C5 position is favored for substitution in the presence of strong bases due to its higher acidity, while the C4 position is the typical site for electrophilic aromatic substitution. rsc.org The N2 nitrogen of the pyrazole ring can act as a directing group, guiding the functionalization to specific positions, often the C5-H bond. researchgate.net
Common cross-coupling reactions applicable to the pyrazole ring include:
Direct Arylation, Alkenylation, and Alkynylation : These reactions, often catalyzed by palladium, allow for the introduction of various unsaturated moieties onto the pyrazole core. researchgate.net
Suzuki-Miyaura Coupling : This versatile reaction typically involves a halogenated pyrazole coupling with a boronic acid derivative. rsc.orgrsc.org However, direct C-H activation approaches are increasingly common. nih.gov The efficiency of these couplings can be fine-tuned by modifying substituents on the pyrazole ring, which alters the steric and electronic properties of the system. rsc.orgrsc.org
C-N and C-O Bond Formation : Directing-group-assisted strategies have been developed for the amination and oxygenation of the pyrazole ring. rsc.org
For this compound, the C3 and C5 positions would be the primary targets for direct C-H functionalization, potentially directed by the N2 atom or by an externally introduced directing group. A transition-metal-free protocol for C-C cross-coupling has also been reported, where a deprotonated pyrazole acts as a radical initiator. acs.org
Table of Exemplary Cross-Coupling Reactions on the Pyrazole Ring
| Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |
|---|---|---|---|
| Direct C-H Alkylation | Palladium complexes | C5 | rsc.org |
| Direct C-H Arylation | Palladium complexes | C3 | nih.gov |
| Suzuki-Miyaura Coupling | Palladium complexes | C5 | semanticscholar.org |
| C-H Amination | Amide directing group | C5 (ortho to DG) | rsc.org |
Intramolecular Cyclizations and Skeletal Rearrangements
The strained three-membered ring of the cyclopropanol moiety is prone to ring-opening reactions, which can lead to a variety of skeletal rearrangements and intramolecular cyclizations, often involving the adjacent pyrazole ring.
Ring Expansion and Contraction Pathways Influenced by the Cyclopropanol and Pyrazole Structure
Cyclopropanols can undergo ring-opening reactions to form homoenolate intermediates or β-keto radicals, which are precursors to various rearranged products. rsc.orgnih.gov The reaction pathway is highly dependent on the reaction conditions (acidic, basic, or metal-catalyzed) and the substitution pattern of the cyclopropanol.
One common transformation is the acid- or metal-catalyzed ring expansion of cyclopropanols to form cyclobutanones. rsc.org For this compound, this would involve the opening of the cyclopropane ring to form a carbocationic intermediate, which could then undergo rearrangement. In a related process, copper-mediated tandem ring-opening/cyclization reactions of cyclopropanols with aryldiazonium salts have been used to synthesize N-arylpyrazoles. thieme-connect.com This reaction proceeds through a β-keto alkyl radical intermediate. thieme-connect.com
The pyrazole ring itself can be formed from the cyclopropanol motif. For instance, a tandem radical ring-opening of cyclopropanols followed by cyclization with diazonium salts can produce N-arylpyrazoles in a single step. thieme-connect.com This highlights how the cyclopropanol can act as a masked 1,3-dicarbonyl equivalent, a classical precursor for pyrazole synthesis. chemicalbook.comthieme-connect.com
Transannular Interactions and Formation of Bridged Systems
Intramolecular reactions between the pyrazole and cyclopropanol-derived intermediates can lead to the formation of fused or bridged heterocyclic systems. For example, the reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes can produce complex fused bicyclopyrazolidines. acs.org While this specific substrate is more complex than this compound, it demonstrates the principle of using a cyclopropane ring opening to trigger an intramolecular cyclization with a nitrogen-containing chain, which could be analogous to the pyrazole's N1 or N2 positions.
The development of methods to form bridged systems, such as nitrogen-bridgehead compounds, is an active area of research. rsc.org Catalytic [4+2] coupling reactions between cyclobutanones (which can be derived from cyclopropanols) and olefins have been shown to form bridged ring systems. acs.org It is conceivable that a similar strategy, initiated by the ring-opening of this compound, could lead to novel bridged structures incorporating the pyrazole nucleus. For example, intramolecular cyclization involving the pyrazole nitrogen and a reactive intermediate derived from the cyclopropanol could potentially form pyrazolo-fused systems.
Complex Cyclopropane-Pyrazole Interplay in Reactive Intermediates
The reactivity of this compound is characterized by a complex interplay between the two rings, especially in the formation of reactive intermediates. The ring-opening of the cyclopropanol can be triggered by various stimuli, including acid, base, transition metals, or radical initiators. rsc.orgnih.gov
Under acidic conditions , protonation of the hydroxyl group can lead to a ring-opening to form a β-stabilized carbocation. The pyrazole ring, particularly the N2 atom, could then act as an intramolecular nucleophile, trapping the cation to form a fused or bridged system.
Under basic conditions , deprotonation of the hydroxyl group forms a cyclopropoxide. This can open to a homoenolate anion. This nucleophilic species could potentially react with the pyrazole ring, although this is less common.
Radical pathways are also highly relevant. The formation of a β-keto radical via ring-opening is a key step in several transformations. nih.govthieme-connect.com This radical could then undergo intramolecular addition to the pyrazole ring or participate in other cyclization cascades. The presence of radical intermediates in cyclopropane ring-opening reactions is well-documented. acs.org
An unexpected intramolecular electrocyclic rearrangement has been observed in a C4-bromopyrazolyl-α-aminonitrile, preventing an expected cyclopropane formation. chemrxiv.org This highlights the potential for non-intuitive reaction pathways arising from the electronic communication between substituents on the pyrazole ring and an adjacent reactive center, a phenomenon that would be highly relevant to the interplay between the pyrazole and the reactive cyclopropanol moiety in the title compound. chemrxiv.org
Derivatization Strategies and Advanced Synthetic Applications of 1 1h Pyrazol 4 Yl Cyclopropanol
Functionalization at the Cyclopropane (B1198618) Ring
The strained three-membered cyclopropane ring is a key site for introducing structural complexity and new functionalities. Its modification can lead to the creation of chiral centers, the attachment of various functional groups, and the construction of complex polycyclic systems.
The creation of stereocenters, particularly at the cyclopropane ring and the adjacent quaternary carbon, is a significant goal in the synthesis of complex molecules. Asymmetric hydroamination of cyclopropenes with pyrazoles, catalyzed by earth-abundant copper, has been developed to produce chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol. nih.gov This method provides a powerful tool for accessing chiral cyclopropane motifs. nih.gov
The synthesis of chiral pyrazolones featuring a tetrasubstituted stereocenter at the C-4 position is another area of intense research. thieme-connect.com Strategies have been developed for the asymmetric construction of bispiro-cyclopropane-pyrazolones using dipeptide-based phosphonium (B103445) salt catalysis in [2+1] cyclization reactions. researchgate.net Furthermore, enantioselective methods using organocatalysts, such as quinine-derived squaramide, have been employed in cascade reactions to generate spiropyrazolones with a cyclopropane ring in high yield and stereoselectivity. thieme-connect.com These transformations often result in the formation of chiral tertiary propargylic alcohols bearing a pyrazolone (B3327878) motif with excellent enantioselectivities (up to 99% ee). researchgate.net
Selective functionalization of the 1-(1H-pyrazol-4-yl)cyclopropanol scaffold can be achieved through various reactions, including alkylation, acylation, and halogenation. While direct alkylation of the cyclopropane ring can be challenging, ring-opening reactions provide an effective pathway for functionalization. For instance, cyclopropanols can act as alkylating agents in rhodium(III)-catalyzed C-H activation reactions, leading to the formation of β-heteroarylated ketones. researchgate.net This process involves the cleavage of the C-C bond in the cyclopropanol (B106826) ring. researchgate.net
Halogenation of the pyrazole (B372694) ring is a common strategy for introducing a handle for further diversification. Decarboxylative halogenation allows for the conversion of pyrazole carboxylic acids into the corresponding organic halides, providing regioisomers that may be difficult to obtain through direct aromatic halogenation. acs.org Visible light-mediated oxidative halogenation has also been reported as a method for the bromination of pyrazoles, achieving good yields under mild conditions. uni-regensburg.de
The cyclopropane ring of this compound is an excellent precursor for constructing more complex molecular architectures like spiro and fused ring systems. wikipedia.orgqmul.ac.uk Spiro compounds, which contain at least two rings sharing a single common atom, possess unique three-dimensional structures and are of great interest in medicinal chemistry and materials science. wikipedia.orgmdpi.com
A diastereo- and enantioselective synthesis of spirocyclopropylpyrazolones has been achieved through a Michael/alkylation cascade reaction catalyzed by cinchona alkaloids. researchgate.net This reaction yields spirocyclic compounds with good yields and high stereoselectivity. researchgate.net The thermal isomerization of bis(spiropyrazolone)cyclopropane precursors is another effective method for synthesizing functionalized pyrazolones by modifying the cyclopropane structure. mdpi.com
Fused ring systems can be synthesized via rhodium-catalyzed [4+1] cyclization of aryl-substituted pyrazoles with cyclopropanols. researchgate.net This reaction proceeds through C-H bond activation and results in the selective construction of carbonyl-functionalized pyrazolo[5,1-a]isoindoles in good yields. researchgate.net This strategy demonstrates the utility of cyclopropanols as a one-carbon component in annulation reactions to build complex fused heterocyclic systems. researchgate.netresearchgate.net
Modifications at the Pyrazole Nitrogen Atoms
The two nitrogen atoms within the pyrazole ring offer sites for diversification through alkylation and acylation, and also play a crucial role in coordinating to metal ions, which is fundamental for ligand design. nih.gov
N-alkylation and N-acylation of the pyrazole ring are fundamental strategies for creating diverse libraries of compounds. researchgate.net N-alkylation is commonly achieved by treating the pyrazole with an alkyl halide in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). ktu.edu This method, however, can sometimes lead to a mixture of regioisomers. ktu.edu To overcome this, acid-catalyzed N-alkylation methods using trichloroacetimidates have been developed, offering an alternative route. mdpi.com
For achieving high regioselectivity, enzymatic approaches have been explored. A cyclic two-enzyme cascade has been reported for the selective N-alkylation (methylation, ethylation, propylation) of pyrazoles with haloalkanes, achieving regioselectivity greater than 99%. nih.gov N-acylation can be performed using various acylating agents, including carboxylic acids, to yield N-acyl pyrazoline derivatives. researchgate.netmdpi.com These modifications are crucial as the nature of the substituent on the nitrogen atom can significantly influence the biological activity of the resulting molecule. nih.gov
Table 1: Selected N-Alkylation and N-Acylation Reactions for Pyrazole Derivatives
| Reaction Type | Reagents and Conditions | Outcome | Reference(s) |
| N-Alkylation | Alkyl halide, Cs₂CO₃, DMF | Mixture of regioisomers | ktu.edu |
| N-Alkylation | Trichloroacetimidates, Acid catalyst | N-alkylated pyrazoles | mdpi.com |
| Enzymatic N-Alkylation | Haloalkanes, Engineered methyltransferase | Highly regioselective N-alkylation (>99%) | nih.gov |
| N-Acylation | Carboxylic acids (e.g., acetic/propionic acid), Hydrazine (B178648) | 1-Acyl/propyl-2-pyrazolines | researchgate.net |
The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, making pyrazole-containing molecules valuable scaffolds in ligand design and coordination chemistry. The coordination behavior of pyrazole-based ligands has been studied extensively. For example, pyrazole-containing azacyclophane macrocycles can coordinate with copper (II) ions in different modes. rsc.org
The coordination can be either endo or exo, depending on the structure of the ligand. In endo-coordination, the pyrazolate bridge coordinates to the metal ion within the macrocyclic cavity, forming discrete monomeric species. rsc.org In contrast, exo-coordination can lead to the formation of dimeric or even larger polynuclear complexes. rsc.org The specific coordination mode is influenced by factors such as the length of the polyamine chain in the macrocycle. rsc.org These principles are fundamental in designing ligands for specific applications, such as creating catalysts or metal-based therapeutic agents. The strategic placement of pyrazole moieties within a larger molecular framework is a key aspect of designing potent and selective enzyme inhibitors, as demonstrated in the development of CDK2 inhibitors. nih.gov
Functionalization at Pyrazole Carbon Positions
The strategic derivatization of the pyrazole core of this compound is crucial for modulating its physicochemical properties and biological activity. Functionalization at the carbon positions of the pyrazole ring allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored characteristics.
Directed Ortho-Metallation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org In the context of pyrazole-containing compounds, the pyrazole ring itself can act as a directing group, guiding metalation to specific positions on an adjacent aromatic ring. nih.gov
While direct ortho-metalation on the pyrazole ring of this compound itself is not extensively documented, the principle has been applied to related phenylpyrazole systems. nih.gov For instance, the pyrazole moiety can direct the lithiation of a linked phenyl group, which can then be quenched with various electrophiles to introduce substituents at the ortho-position of the phenyl ring. wikipedia.orgnih.gov This approach highlights the potential for regioselective C-H functionalization in complex molecules containing a pyrazole scaffold. nih.gov
The general mechanism involves the interaction of an alkyllithium reagent, such as n-butyllithium, with the heteroatoms of the directing group. wikipedia.org This interaction positions the base to deprotonate the sterically accessible ortho-carbon, forming a lithiated intermediate. wikipedia.org Subsequent reaction with an electrophile introduces a new substituent at this position with high regioselectivity. wikipedia.org
Application of Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions offer a versatile and efficient means to introduce a wide range of substituents onto the pyrazole core.
Suzuki Coupling:
The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. beilstein-journals.orgnih.gov For pyrazole-containing compounds, this reaction typically involves the coupling of a halopyrazole with a boronic acid or a pyrazole boronic acid ester with an aryl or heteroaryl halide. beilstein-journals.org The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate. mdpi.com
For instance, a boronate ester of a pyrazole can be prepared and subsequently coupled with various aryl or heteroaryl halides to generate complex molecular architectures. The yields for Suzuki couplings involving pyrazole derivatives can range from moderate to excellent, depending on the specific substrates and reaction conditions.
Table 1: Examples of Suzuki Coupling Reactions with Pyrazole Derivatives
| Pyrazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromo-1H-pyrazole derivative | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | Good |
| Pyrazole boronic ester | Aryl halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 55-98 |
| Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 84 |
Data compiled from multiple sources. mdpi.com
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govorganic-chemistry.org This reaction is particularly valuable for introducing alkynyl moieties onto the pyrazole ring, which can serve as versatile handles for further transformations. researchgate.netbeilstein-journals.org The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Modern protocols have also been developed that are copper-free. nih.gov
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. researchgate.netdiva-portal.org This reaction can be utilized to introduce vinyl groups or other unsaturated substituents onto the pyrazole nucleus. researchgate.net Ligandless palladium catalysts have been successfully employed in the Heck reaction of ethenylpyrazoles with bromoindoles, demonstrating the utility of this method for creating complex heterocyclic systems. researchgate.net
Strategies for Introduction of Diverse Substituents for Structural Variation
Beyond cross-coupling reactions, various other synthetic strategies are employed to introduce a wide range of substituents onto the pyrazole ring, allowing for extensive structural variation. These methods are crucial for fine-tuning the properties of pyrazole-containing compounds for specific applications.
One common approach involves the condensation of β-dicarbonyl compounds with hydrazines, which is a fundamental method for constructing the pyrazole ring itself. nih.gov By varying the substituents on both the dicarbonyl compound and the hydrazine, a diverse library of pyrazoles can be generated. nih.gov
Furthermore, existing pyrazole scaffolds can be modified through various reactions. For example, N-alkylation or N-arylation of the pyrazole nitrogen allows for the introduction of different groups at this position. The functionalization of pyrazole-4-carbaldehydes serves as a versatile starting point for the synthesis of a wide array of fused and substituted pyrazole derivatives. semanticscholar.org These aldehydes can undergo condensation reactions, multicomponent reactions, and other transformations to build complex heterocyclic systems. semanticscholar.orgresearchgate.net
Advanced Synthetic Applications as Building Blocks
The unique structural features of this compound, combining a reactive cyclopropanol moiety with a versatile pyrazole core, make it a valuable building block in the synthesis of more complex molecular architectures. researchgate.netthieme-connect.com
Precursors for Polycyclic and Fused Heterocyclic Systems
The pyrazole ring is a common motif in a variety of fused heterocyclic systems, many of which exhibit significant biological activity. mdpi.comd-nb.info this compound and its derivatives can serve as key precursors for the construction of such polycyclic structures. researchgate.net
The cyclopropanol ring itself can undergo ring-opening reactions to generate reactive intermediates that can participate in cyclization reactions. researchgate.netrsc.org For example, under specific conditions, the cyclopropanol ring can be opened to form a homoenolate or a β-keto radical, which can then be trapped intramolecularly to form a new ring. rsc.org
Furthermore, the pyrazole moiety can be elaborated into fused systems. For instance, pyrazole-4-carbaldehydes, which can be derived from related pyrazole precursors, are versatile intermediates for synthesizing pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other fused heterocycles through condensation and cyclization reactions. semanticscholar.orgmdpi.com The synthesis of indolizine (B1195054) derivatives, for example, has been achieved starting from pyrazole-containing building blocks. researchgate.net
Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors
| Precursor | Reagents | Fused System |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopentanone | Cyclopenta[b]pyrazolo[4,3-e]pyridine |
| Pyrazole-4-carbaldehyde derivative | Acetophenone, Cyclohexanone | Pyrazolo[3,4-b]pyridine |
| 3-(2-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Wittig reagent, NaH | Benzo[b]pyrazolo[3,4-d]azocine |
Data compiled from multiple sources. semanticscholar.org
Building Blocks for Complex Molecular Architectures
The combination of the pyrazole and cyclopropane motifs in this compound provides a unique scaffold for the construction of complex and diverse molecular architectures. thieme-connect.com The cyclopropane ring can act as a rigid spacer or be involved in ring-opening reactions to introduce further complexity. researchgate.netrsc.org
The pyrazole ring can be readily functionalized using the methods described in section 5.3, allowing for the attachment of various side chains and functional groups. Suzuki coupling, for instance, enables the connection of the pyrazolylcyclopropanol unit to other aryl or heteroaryl fragments, leading to the assembly of large, multi-component molecules. These complex structures are of interest in medicinal chemistry and materials science due to their potential for novel biological activities and physical properties. acs.orgbeilstein-journals.org The ability to systematically vary the substituents on both the pyrazole ring and the groups attached via cross-coupling reactions provides a powerful platform for creating libraries of complex molecules for screening and optimization.
Future Research Directions and Emerging Applications in Academic Chemistry
Development of Novel Asymmetric Synthetic Methodologies for Enantiomerically Pure Products
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov The carbon atom of the cyclopropanol (B106826) ring bearing the hydroxyl group in 1-(1H-Pyrazol-4-yl)cyclopropanol is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The development of asymmetric synthetic methods to selectively produce one of these enantiomers is a critical area of future research.
Currently, several strategies can be envisioned for the asymmetric synthesis of chiral cyclopropanols and pyrazole (B372694) derivatives. rsc.orgd-nb.info These include the use of chiral auxiliaries, chiral catalysts, and chiral reagents. york.ac.uk For instance, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of the cyclopropanation or pyrazole formation step, and then subsequently removed. york.ac.uk
Another promising approach is the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts. beilstein-journals.org For example, copper-catalyzed asymmetric hydroamination of cyclopropenes with pyrazoles has been shown to produce chiral N-cyclopropyl pyrazoles with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of enantiomerically enriched this compound. Furthermore, kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, could be employed to separate the enantiomers of this compound. snnu.edu.cn Diastereoselective crystallization with a chiral resolving agent is another classical yet effective method that could be explored. researchgate.net
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Description | Potential Advantages |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | Well-established and often provides high diastereoselectivity. |
| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Highly efficient and atom-economical. |
| Kinetic Resolution | One enantiomer of a racemic mixture is selectively reacted or separated. | Useful for separating existing racemic mixtures. |
| Diastereoselective Crystallization | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | A practical method for large-scale separation. |
Future research in this area will likely focus on developing novel and efficient catalytic systems that can provide high yields and enantioselectivities for the synthesis of individual enantiomers of this compound, paving the way for the investigation of their distinct biological properties.
Exploration of Unprecedented Reactivity Modes and Catalytic Transformations
The strained three-membered ring of the cyclopropanol group in this compound is a source of high reactivity, making it a versatile intermediate for various chemical transformations. rsc.org The pyrazole moiety, being an aromatic heterocycle, also offers multiple sites for electrophilic and nucleophilic attack. tsijournals.com The interplay between these two functional groups is expected to lead to unprecedented reactivity modes and catalytic transformations.
One of the key areas of exploration will be the ring-opening reactions of the cyclopropanol. bohrium.com These reactions can be initiated by acids, bases, or transition metal catalysts and can lead to the formation of a variety of functionalized products. For example, rhodium-catalyzed C-H activation and cyclization of aryl-substituted pyrazoles with cyclopropanols have been reported to yield carbonyl-functionalized pyrazolo[5,1-a]isoindoles. researchgate.net Similar transformations with this compound could provide access to novel heterocyclic scaffolds.
Furthermore, the pyrazole ring can act as a directing group in transition metal-catalyzed reactions, enabling selective functionalization of adjacent C-H bonds. The nitrogen atoms of the pyrazole can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds for activation. This strategy could be employed to develop novel catalytic cycles for the synthesis of complex molecules starting from this compound.
The development of new catalytic systems that can selectively cleave and form bonds in this compound will be a major focus of future research. This could involve the use of earth-abundant metals, photoredox catalysis, or electrochemistry to drive novel transformations. The unique electronic properties of the pyrazole ring, which can be tuned by substitution, will also be exploited to control the reactivity of the cyclopropanol group.
Integration into Advanced Materials Science Research and Supramolecular Chemistry
The ability of pyrazole derivatives to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions makes them attractive building blocks for crystal engineering and materials science. nih.govresearchgate.net The 1H-pyrazole moiety in this compound can act as both a hydrogen bond donor (N-H) and acceptor (the sp2 hybridized nitrogen), leading to the formation of various supramolecular motifs such as dimers, trimers, tetramers, and catemers. researchgate.netresearchgate.net
Future research will focus on understanding and controlling the self-assembly of this compound and its derivatives to create novel materials with desired properties. By modifying the substituents on the pyrazole ring or the cyclopropanol group, it may be possible to tune the supramolecular architecture and, consequently, the physical properties of the resulting materials, such as their porosity, thermal stability, and optical or electronic properties.
The coordination chemistry of this compound is another promising area of research. researchgate.net The nitrogen atoms of the pyrazole ring can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The cyclopropanol group could also participate in coordination or be a reactive handle for post-synthetic modification of the resulting frameworks.
Table 2: Potential Applications in Materials Science
| Application Area | Description |
| Crystal Engineering | Designing and synthesizing crystalline solids with desired structures and properties based on intermolecular interactions. |
| Metal-Organic Frameworks (MOFs) | Crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often with porous structures. |
| Coordination Polymers | Inorganic-organic hybrid materials formed by the self-assembly of metal ions and organic bridging ligands. |
| Functional Materials | Materials designed to have specific optical, electronic, or magnetic properties for various technological applications. |
The integration of this compound into advanced materials will require a detailed understanding of its solid-state structure and intermolecular interactions, which can be investigated using techniques such as X-ray crystallography and computational modeling.
Interdisciplinary Studies at the Interface of Organic Chemistry and Other Scientific Disciplines
The unique structural features and expected reactivity of this compound make it a promising candidate for interdisciplinary research, particularly at the interface of organic chemistry, medicinal chemistry, and chemical biology. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. tsijournals.commdpi.comnih.gov
The combination of the pyrazole scaffold, a known pharmacophore, with the cyclopropane (B1198618) ring, a motif present in some natural products and known to influence metabolic stability, suggests that this compound and its analogues could have interesting pharmacological profiles. Future research will involve the synthesis of libraries of derivatives of this compound and their evaluation in various biological assays to identify potential lead compounds for drug discovery. For instance, analogues could be designed as kinase inhibitors or to target other enzymes and receptors.
In the field of chemical biology, this compound could be used as a scaffold for the development of chemical probes to study biological processes. The reactive cyclopropanol group could be exploited for covalent labeling of biomolecules, while the pyrazole ring could be modified with fluorescent tags or other reporter groups.
Furthermore, the study of the metabolism of this compound and its derivatives will be crucial for understanding their pharmacokinetic properties and potential for therapeutic applications. This will involve collaborations between organic chemists, biochemists, and pharmacologists. The insights gained from these interdisciplinary studies will not only advance our understanding of the chemical and biological properties of this unique molecule but also pave the way for its potential application in medicine and other life sciences.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1-(1H-Pyrazol-4-yl)cyclopropanol to maximize yield and purity?
- Methodological Answer : Key steps include refluxing the precursor (e.g., pyrazole derivatives) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Reaction time and solvent polarity significantly impact cyclopropanol ring stability. For intermediates, TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) can monitor purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use HPLC with C18 columns for purity assessment, coupled with FTIR to confirm hydroxyl and pyrazole functional groups. Advanced microspectroscopic imaging (e.g., SEM-EDS) can analyze surface interactions in environmental studies . Structural validation via X-ray crystallography is recommended for novel derivatives .
Q. How should researchers handle safety concerns during the synthesis of pyrazole-cyclopropanol derivatives?
- Methodological Answer : Employ fume hoods for volatile solvents (e.g., xylene) and adhere to H303+H313+H333 safety protocols. Recrystallization steps require anhydrous Na₂SO₄ for drying to minimize side reactions .
Advanced Research Questions
Q. How can conflicting data on reaction kinetics for cyclopropanol derivatives be resolved?
- Methodological Answer : Discrepancies in reaction times (e.g., 25–30 hours vs. shorter durations) may arise from solvent polarity or catalyst loading. Systematic studies using Design of Experiments (DoE) can isolate variables like temperature and solvent choice. Cross-reference kinetic data with spectroscopic trends (e.g., NMR monitoring) .
Q. What strategies are effective for studying the environmental adsorption of this compound on indoor surfaces?
- Methodological Answer : Combine molecular adsorption studies with surface reactivity assays. For example, use quartz crystal microbalance (QCM) to measure adsorption rates and ATR-FTIR to track degradation products under UV/oxidant exposure . Environmental chamber simulations can mimic indoor conditions .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with targets like GSK-3β or inflammatory enzymes. QSAR models trained on pyrazole derivatives (e.g., IC₅₀ values from kinase assays) can prioritize synthesis targets . PubChem-derived InChI keys enable cheminformatics workflows .
Q. How do substituents on the pyrazole ring influence the stability of this compound in aqueous media?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) increase hydrolytic stability, while electron-donating groups (e.g., -CH₃) enhance solubility. Conduct accelerated stability studies (pH 3–9, 40°C) with LC-MS to track degradation pathways .
Notes
- Advanced questions emphasize mechanistic and interdisciplinary approaches, leveraging synthesis, computational, and environmental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
